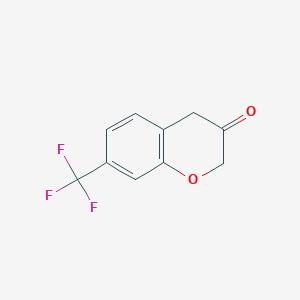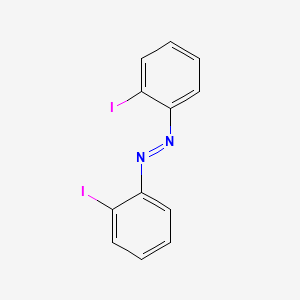
Diazene, bis(2-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-iodophenyl)diazene is an organic compound characterized by the presence of two iodine atoms attached to a diazene group
Métodos De Preparación
The synthesis of 1,2-bis(2-iodophenyl)diazene typically involves the reaction of 2-iodoaniline with nitrous acid, leading to the formation of the diazonium salt, which subsequently undergoes coupling to form the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium intermediate and using an acidic medium to facilitate the coupling reaction .
The use of eco-friendly reductants, such as glucose, has been explored in related compounds, suggesting potential green chemistry approaches for its synthesis .
Análisis De Reacciones Químicas
1,2-Bis(2-iodophenyl)diazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azoxy compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 1,2-bis(2-iodophenyl)diazene can yield hydrazine derivatives. Typical reducing agents include sodium borohydride and zinc in acidic conditions.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation typically yields azoxy compounds, while reduction leads to hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-iodophenyl)diazene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Research into its derivatives has shown promise in the development of therapeutic agents, particularly in the field of cancer treatment, where iodine-containing compounds are of interest for their radiotherapeutic properties.
Industry: The compound’s ability to undergo various chemical transformations makes it valuable in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,2-bis(2-iodophenyl)diazene exerts its effects is primarily through its ability to participate in electron transfer reactions. The diazene group can undergo reversible redox reactions, making it a useful component in photoresponsive materials. The iodine atoms also play a crucial role in facilitating halogen bonding, which is important in the formation of supramolecular structures .
Comparación Con Compuestos Similares
1,2-Bis(2-iodophenyl)diazene can be compared with other similar compounds, such as:
1,2-Bis(4-iodophenyl)diazene: This compound has iodine atoms at the para positions, leading to different steric and electronic properties.
1,2-Bis(2,3,5,6-tetrafluoro-4-iodophenyl)diazene: The presence of fluorine atoms introduces additional electron-withdrawing effects, altering the compound’s reactivity and stability
Propiedades
Número CAS |
5486-04-4 |
|---|---|
Fórmula molecular |
C12H8I2N2 |
Peso molecular |
434.01 g/mol |
Nombre IUPAC |
bis(2-iodophenyl)diazene |
InChI |
InChI=1S/C12H8I2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
Clave InChI |
OZAQVWKNGVHLMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=NC2=CC=CC=C2I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


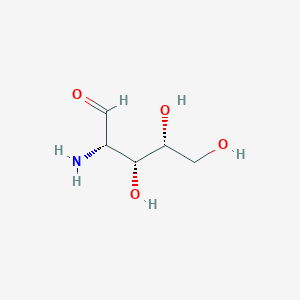
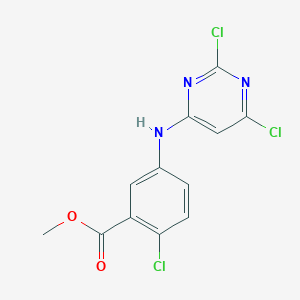
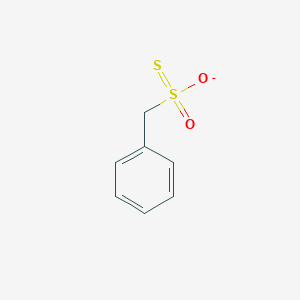
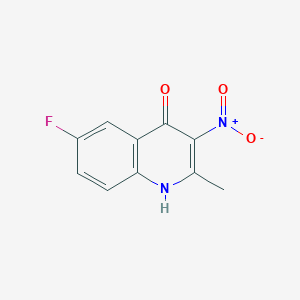
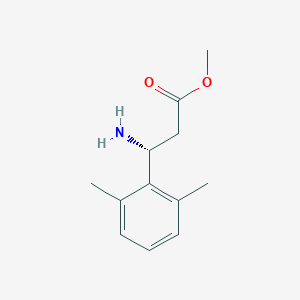
![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
![4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12849110.png)
![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)
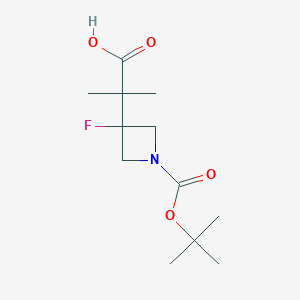


![Methyl 4-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12849134.png)
